molecular formula C12H9NO3 B14575452 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione CAS No. 61212-29-1

1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B14575452
CAS No.: 61212-29-1
M. Wt: 215.20 g/mol
InChI Key: MUSBHZSCJOVTRF-UHFFFAOYSA-N
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Description

1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the first position and a phenyl group at the third position of the pyrrole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce various substituted pyrroles .

Mechanism of Action

The mechanism by which 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61212-29-1

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

1-acetyl-3-phenylpyrrole-2,5-dione

InChI

InChI=1S/C12H9NO3/c1-8(14)13-11(15)7-10(12(13)16)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

MUSBHZSCJOVTRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

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